(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one

Catalog No.
S2789885
CAS No.
2092923-21-0
M.F
C24H17ClF2N2O2
M. Wt
438.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluoro...

CAS Number

2092923-21-0

Product Name

(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one

IUPAC Name

(9bS)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one

Molecular Formula

C24H17ClF2N2O2

Molecular Weight

438.86

InChI

InChI=1S/C24H17ClF2N2O2/c1-14-12-16(7-8-19(14)25)24-18-5-3-2-4-17(18)23(31)29(24)11-10-28(24)22(30)15-6-9-20(26)21(27)13-15/h2-9,12-13H,10-11H2,1H3/t24-/m0/s1

InChI Key

XMSLRELXMCKGCB-DEOSSOPVSA-N

SMILES

CC1=C(C=CC(=C1)C23C4=CC=CC=C4C(=O)N2CCN3C(=O)C5=CC(=C(C=C5)F)F)Cl

solubility

not available

The compound (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one is a complex organic molecule characterized by its unique structure and specific functional groups. It has a molecular formula of C24H18ClF2N2O2C_{24}H_{18}ClF_{2}N_{2}O_{2} and a molecular weight of approximately 438.9 g/mol. The compound features an imidazoisoindole core, which is significant in medicinal chemistry due to its potential biological activities. The presence of the chloro and difluorobenzoyl substituents contributes to its unique chemical properties and biological interactions.

Typical for imidazoisoindoles, including:

  • Nucleophilic substitutions: The presence of halogen atoms (chlorine and fluorine) allows for nucleophilic substitution reactions.
  • Electrophilic aromatic substitution: The aromatic rings can undergo electrophilic substitution, leading to further functionalization.
  • Reduction reactions: The imidazole ring can be reduced under specific conditions to yield derivatives with altered biological activities.

These reactions make the compound versatile for further synthetic modifications aimed at enhancing its pharmacological properties.

Research indicates that (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one exhibits promising biological activity as a negative allosteric modulator of certain receptors. Specifically, it has been studied for its effects on the muscarinic acetylcholine receptor subtype 5, showing potential in modulating neurotransmission pathways. Such activity may have implications in treating neurological disorders.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the imidazoisoindole core: This may involve cyclization reactions starting from simpler precursors.
  • Introduction of substituents: The chloro and difluorobenzoyl groups are introduced through electrophilic aromatic substitution or acylation methods.
  • Purification and characterization: Techniques such as chromatography are employed to isolate the product, followed by spectroscopic methods (NMR, MS) for structural confirmation.

A notable synthesis route reported yields the target compound with an 80.7% yield using optimized conditions .

This compound has potential applications in:

  • Pharmaceutical development: Due to its activity as a modulator of neurotransmitter receptors, it may be explored for treating conditions such as anxiety or schizophrenia.
  • Research tools: It can serve as a chemical probe in studies involving muscarinic receptor signaling pathways.

Interaction studies have revealed that (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one interacts selectively with specific receptor subtypes. Its negative allosteric modulation suggests it could alter receptor activity without directly competing with endogenous ligands. This behavior is critical for developing drugs that minimize side effects while maintaining therapeutic efficacy.

Several compounds share structural similarities with (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one, including:

  • VU 0409106
  • VU 0409551
  • ML375

Comparison Table

Compound NameStructure TypeKey FeaturesUnique Aspects
(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-oneImidazoisoindoleNegative allosteric modulator of M5Specific halogen substitutions
VU 0409106ImidazoquinolineModulates M5 and M1 receptorsDifferent core structure
VU 0409551ImidazopyridineSelective for M5 receptorsVariability in receptor selectivity
ML375ImidazoisoindoleNegative allosteric modulatorDifferent substituents

The uniqueness of (9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one lies in its specific halogenated substituents and their impact on biological activity compared to similar compounds.

XLogP3

4.7

Dates

Last modified: 07-23-2023

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